Regioisomeric Differentiation: 2-Chloro-5-CF3 vs. 4-Chloro-3-CF3 Substitution Pattern Defines a Distinct Chemical Entity
The target compound (CAS 356568-80-4) is the 2-chloro-5-(trifluoromethyl)phenyl regioisomer, while the closest commercially available analog (CAS 315710-73-7, PubChem CID 1633084) is the 4-chloro-3-(trifluoromethyl)phenyl regioisomer [1][2]. In the target, chlorine occupies the ortho position relative to the amide NH, which can participate in intramolecular hydrogen bonding and influence the conformational preference of the acetamide linker. In the comparator, chlorine is para to the amide, eliminating this ortho effect. Furthermore, the CF3 group orientation differs: in the target it is meta to chlorine and para to the amide; in the comparator it is ortho to chlorine and meta to the amide. The InChIKey for the target is VKJCKAXNJLQDLR-UHFFFAOYSA-N, while the comparator's InChIKey is NXAGSIOHXVRSIR-UHFFFAOYSA-N, confirming distinct connectivity [1][2]. While no direct head-to-head biological data are published for either compound, the Pal et al. (2023) SAR study on the same core scaffold establishes that anilide substitution pattern changes anti-plasmodial IC50 values by >20-fold among close analogs, supporting the expectation that these regioisomers will produce divergent screening results [3].
| Evidence Dimension | Substitution pattern on terminal anilide ring |
|---|---|
| Target Compound Data | 2-Chloro-5-(trifluoromethyl)phenyl; Cl ortho to amide NH; CF3 meta to Cl, para to amide NH; InChIKey: VKJCKAXNJLQDLR-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)phenyl (CAS 315710-73-7, CID 1633084); Cl para to amide NH; CF3 ortho to Cl, meta to amide NH; InChIKey: NXAGSIOHXVRSIR-UHFFFAOYSA-N |
| Quantified Difference | Distinct connectivity; >20-fold potency variation expected based on class-level SAR |
| Conditions | Regioisomer identity established by InChIKey comparison; class-level SAR from Pal et al. 2023 Eur J Med Chem |
Why This Matters
Regioisomeric identity determines binding pose and target engagement; substitution with the wrong isomer can invalidate SAR hypotheses and produce non-reproducible screening data.
- [1] PubChem Compound Summary for CID 3827083. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3827083 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 1633084 (CAS 315710-73-7). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/315710-73-7 (accessed 2026-05-05). View Source
- [3] Pal K, Lala S, Agarwal P, et al. Identification, in-vitro anti-plasmodial assessment and docking studies of series of tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide molecular hybrids as potential antimalarial agents. Eur J Med Chem. 2023;248:115055. View Source
